molecular formula C24H26BrO2P B053886 [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide CAS No. 50479-11-3

[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide

Cat. No. B053886
M. Wt: 457.3 g/mol
InChI Key: JPZMNVPVVYVXAD-UHFFFAOYSA-M
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Patent
US06762186B2

Procedure details

A mixture of triphenylphosphine (24.6 g; 0.0936 mol) and ethyl 4-bromobutyrate (from Aldrich) (14.4 mL; 0.101 mol) was heated from room temperature to 105° C. over a period of 15-20 minutes; then heating was continued at 105° C. for 10 minutes. The solution was allowed to cool, but while still warm, diethyl ether (50 mL) was cautiously added via a condenser. The resultant gum was triturated to obtain a white powder. Ether was decanted, fresh diethyl ether (50 mL) was added, and trituration continued for 10 min. The reaction mixture was filtered, the filter cake washed with diethyl ether, and then solvent was removed under vacuum from the combined filtrate and washings to obtain a mixture of oil and solids. This mixture was heated to 100° C.; was cautiously treated with diethyl ether (2×55 mL); and the trituration, filtration, and concentration sequence described above was repeated. The two batches of white solids obtained from this process were combined, triturated with toluene (150 mL), filtered, and the collected solids were washed with toluene and dried under high vacuum to obtain the title salt (53). FABMS 377 (M+) mp 177-179° C.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20][CH2:21][CH2:22][CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25]>C(OCC)C>[Br-:20].[CH2:27]([O:26][C:24]([CH2:23][CH2:22][CH2:21][P+:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:25])[CH3:28] |f:3.4|

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
14.4 mL
Type
reactant
Smiles
BrCCCC(=O)OCC
Step Two
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated from room temperature to 105° C. over a period of 15-20 minutes
Duration
17.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
then heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
while still warm
CUSTOM
Type
CUSTOM
Details
The resultant gum was triturated
CUSTOM
Type
CUSTOM
Details
to obtain a white powder
CUSTOM
Type
CUSTOM
Details
Ether was decanted
ADDITION
Type
ADDITION
Details
fresh diethyl ether (50 mL) was added
WAIT
Type
WAIT
Details
trituration continued for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
solvent was removed under vacuum from the combined filtrate and washings
CUSTOM
Type
CUSTOM
Details
to obtain
ADDITION
Type
ADDITION
Details
a mixture of oil and solids
FILTRATION
Type
FILTRATION
Details
and the trituration, filtration, and concentration sequence
CUSTOM
Type
CUSTOM
Details
The two batches of white solids obtained from this process
CUSTOM
Type
CUSTOM
Details
triturated with toluene (150 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the collected solids were washed with toluene
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[Br-].C(C)OC(=O)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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